molecular formula C8H9Cl2F2N3 B2884764 (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 2342580-81-6

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B2884764
CAS No.: 2342580-81-6
M. Wt: 256.08
InChI Key: IGAUFMISDHWNSM-UHFFFAOYSA-N
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Description

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its potential use in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 5,6-difluorobenzimidazole with formaldehyde under acidic conditions to form the imine intermediate , which is then reduced to the corresponding amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as (5,6-dichloro-1H-benzo[d]imidazol-2-yl)methanamine and (6,7-difluoro-1H-benzo[d]imidazol-2-yl)methanamine . These compounds share structural similarities but differ in their halogen substituents, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

(5,6-difluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3.2ClH/c9-4-1-6-7(2-5(4)10)13-8(3-11)12-6;;/h1-2H,3,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAUFMISDHWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2342580-81-6
Record name 1-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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